molecular formula C14H12N2O2 B3035005 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- CAS No. 27337-63-9

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

Cat. No. B3035005
CAS RN: 27337-63-9
M. Wt: 240.26 g/mol
InChI Key: IPOUIVFZUKIUAL-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is a derivative of the heterocyclic compound 1,10-phenanthroline, which is known for its coordination properties with various metal ions. The substitution of the phenanthroline molecule with methyl groups at the 2,9- positions and hydroxyl groups at the 4,7- positions can significantly alter its chemical and physical properties, as well as its reactivity and potential applications in catalysis, material science, and biochemistry.

Synthesis Analysis

The synthesis of 2,9-dimethyl-1,10-phenanthroline derivatives has been reported through various methods. A direct synthesis method involves a Skraup-type reaction, which is a classical method for synthesizing quinolines and related compounds, using o-phenylenediamine, crotonaldehyde, and oxidizing agents like arsenic(V) oxide or sodium m-nitrobenzenesulphonate . Another approach for the synthesis of 2,9-[14C]Dimethyl-1,10-phenanthroline involves a nucleophilic methylation of 2-methyl-1,10-phenanthroline with [14C]methyllithium followed by oxidation .

Molecular Structure Analysis

The molecular structure of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline, a closely related compound, has been determined through crystallographic methods. It crystallizes in the triclinic system and exhibits a distorted planarity due to steric hindrance, with the two chlorines being displaced from the mean molecular plane. This distortion can affect the molecule's stacking and intermolecular interactions .

Chemical Reactions Analysis

1,10-Phenanthroline derivatives are known to participate in various chemical reactions due to their chelating ability and the presence of reactive sites. For instance, 4,7-Dimethoxy-1,10-phenanthroline has been used as an efficient ligand for the copper-catalyzed N-arylation of imidazoles, demonstrating good to excellent yields for a variety of substrates . Displacement reactions of chloro-substituted phenanthrolines have been used to synthesize sulfur-bridged bis-phenanthroline macrocycles and amino-substituted bis-phenanthrolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-phenanthroline derivatives are influenced by their molecular structure and substituents. For example, the crystal and molecular structure analysis of dichloro-dimethyl-phenanthroline reveals hexagonal close packing of molecules with van der Waals binding between stacks, suggesting that dipole-dipole forces play a significant role in the intrastack binding . The electrochemical properties of phenanthroline derivatives have been characterized using techniques like cyclic voltammetry, and the spatial distribution of frontier molecular orbitals has been calculated using density functional theory (DFT), providing insights into their redox behavior .

Scientific Research Applications

1. Initiators in Polymerization

The derivatives of 1,10-Phenanthroline, such as 4,7-di(4-tert-butylphenoxy)-2,9-dimethyl-1,10-phenanthroline, have been used in the synthesis of high-molecular-weight polymers through the initiation of ε-caprolactone polymerization (Mankaev et al., 2018).

2. Electrochemical and Spectroscopic Properties

1,10-Phenanthroline derivatives demonstrate unique electrochemical properties, as studied through techniques like cyclic voltammetry. These properties are integral in various applications, including sensing and catalysis (Nycz et al., 2019).

3. Ion Transfer Studies

Investigations into the faradaic ion transfer of protonated 1,10-phenanthroline and its derivatives, including 2,9-dimethyl-1,10-phenanthroline, have provided insights into their distribution mechanisms between different phases, relevant in extraction and separation processes (Yoshida & Freiser, 1984).

4. Luminescent Labeling in Biology

Specific derivatives of 1,10-Phenanthroline, like 2,9-dimethyl-1,10-phenanthroline, have been used in luminescent labeling of biological molecules, aiding in the study of biomolecular interactions and processes (Lo et al., 2002).

5. Crystallography and Molecular Structure

Crystallography studies of compounds like 2,9-dimethyl-1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline have contributed to understanding the molecular structure and properties of phenanthroline derivatives (Jin-hu, 2014).

6. Spectrophotometric Analysis

Derivatives like 2,9-dimethyl-4,7-dihydroxy-1,10-phenanthroline are used as chromogenic reagents for spectrophotometric analysis, particularly in the determination of trace elements like copper (Dunbar & Schilt, 1972).

Safety And Hazards

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- could involve exploring its potential applications in various fields such as synthetic chemistry, dyestuff field, and as a ligand in coordination chemistry . Further studies could also focus on its role in colorimetric sensors, coordination polymer, ionochromism, and luminescence .

properties

IUPAC Name

2,9-dimethyl-1,10-dihydro-1,10-phenanthroline-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-7-5-11(17)9-3-4-10-12(18)6-8(2)16-14(10)13(9)15-7/h3-6H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOUIVFZUKIUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C3=C(C=C2)C(=O)C=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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